molecular formula C12H14O6 B13699662 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid

Cat. No.: B13699662
M. Wt: 254.24 g/mol
InChI Key: OXJOPGMQNHOPGV-UHFFFAOYSA-N
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Description

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 It is a derivative of propanoic acid, featuring a trimethoxyphenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also affect cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3,4-Trimethoxyphenyl)propanoic acid
  • 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
  • 3-(3,4,5-Trimethoxyphenyl)acrylic acid

Uniqueness

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,3,4-trimethoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

2-oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-5-4-7(6-8(13)12(14)15)10(17-2)11(9)18-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

OXJOPGMQNHOPGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)C(=O)O)OC)OC

Origin of Product

United States

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